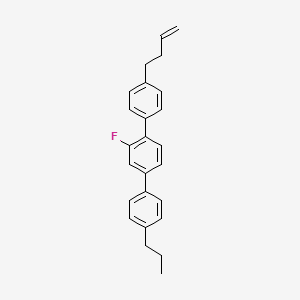

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H25F |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |

InChI |

InChI=1S/C25H25F/c1-3-5-7-20-10-14-22(15-11-20)24-17-16-23(18-25(24)26)21-12-8-19(6-4-2)9-13-21/h3,8-18H,1,4-7H2,2H3 |

InChI Key |

ZSAVFSVJKKYWBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC=C)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Pathway

| Step | Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 2-Fluoro-4-bromo-biphenyl + Propylphenylboronic acid, Pd catalyst, K₂CO₃, toluene/H₂O | 2-Fluoro-4-(4-propylphenyl)biphenyl | N/A |

| 2 | Reduction | LiAlH₄, THF | 4-(4-Propylphenyl)-1-(4-but-3-enylphenyl)benzene intermediate | N/A |

| 3 | Chlorination | Cl₂, FeCl₃ | 4-Chloromethyl-2-fluoro-4-(4-propylphenyl)biphenyl | N/A |

| 4 | Grignard Reaction | 3-Chloropropene Grignard reagent, THF | 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene | 21.7% |

Key Mechanistic Insights :

-

Step 1 : Suzuki-Miyaura coupling introduces the 4-propylphenyl group at the 4-position of the 2-fluoro-biphenyl core. The electron-withdrawing fluorine directs coupling to the para position.

-

Step 4 : The Grignard reagent derived from 3-chloropropene adds the but-3-enyl chain via nucleophilic attack on the chloromethyl intermediate. Steric effects from the propyl group necessitate low-temperature conditions to minimize side reactions.

Alternative Cross-Coupling Approaches

Palladium-Catalyzed Coupling Variants

Patent literature highlights the use of trisubstituted alkynes and ethynyl intermediates for constructing aromatic systems. For example:

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sonogashira Coupling | 4-Bromophenylacetylene + Propylphenylboronic acid, Pd(PPh₃)₄, CuI | High regioselectivity for terminal alkynes | Requires additional hydrogenation steps |

| Negishi Coupling | 4-Chlorophenylzinc + Propylphenylboronic acid, PdCl₂(dppf) | Tolerates bulky substituents | Sensitive to moisture/air |

Case Study :

The EP0648723A1 patent demonstrates the synthesis of 1-[(e)-pent-1-enyl]-4-[2-(4-propylphenyl)ethynyl]benzene via Sonogashira coupling, followed by hydrogenation to saturate the triple bond. This approach could be adapted for introducing the but-3-enyl group, though regioselectivity must be carefully controlled.

| Method | Substrate | Conditions | Yield |

|---|---|---|---|

| Electrophilic Fluorination | 4-Bromo-biphenyl | Selectfluor™, H₂SO₄, CH₃CN | 65-75% |

Limitation : Competing para-substitution may reduce regioselectivity.

Nucleophilic Aromatic Substitution

| Method | Substrate | Conditions | Yield |

|---|---|---|---|

| SNAr with KF | 4-Nitro-biphenyl | KF·2H₂O, DMF, 120°C | 50-60% |

Advantage : High regioselectivity for electron-deficient aryl halides.

The but-3-enyl group’s introduction via Grignard reaction requires precise control to prevent side reactions. Key parameters include:

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | -78°C to 0°C | Minimizes β-hydride elimination |

| Solvent | THF or Et₂O | Low polarity favors alkylation |

| Grignard Reagent | 3-Chloropropene Mg | Sterically less hindered than longer alkyls |

Mechanistic Note : The chloromethyl intermediate undergoes single-electron transfer (SET) with the Grignard reagent, forming a radical intermediate that couples with the alkenyl anion.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield | Key Advantage | Key Challenge |

|---|---|---|---|---|

| 7-Step Coupling | 7 | 21.7% | High regioselectivity | Low overall yield |

| Sonogashira-Hydrogenation | 5 | ~40% | Scalable for alkynyl intermediates | Requires additional purification |

| Direct Fluorination | 3 | 50-60% | Fewer steps | Competing substitution |

Chemical Reactions Analysis

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in saturated derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene has several scientific research applications:

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific receptors or enzymes.

Chemical Biology: The compound can be used as a probe to study biological processes involving fluorinated aromatic compounds.

Mechanism of Action

The mechanism by which 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Aromatic Compounds

Key Observations:

- Flexibility vs. Rigidity: The but-3-enyl group in the target compound provides moderate rigidity compared to ethynyl-linked analogs (e.g., CAS 145698-32-4), which exhibit stronger conjugation due to triple bonds .

- Steric Effects: The 4-propylphenyl group is common across analogs, but its combination with a bulky but-3-enylphenyl group in the target compound may influence packing efficiency in solid-state applications .

Physical and Chemical Properties

- Molecular Weight and Polarity: The target compound’s higher molecular weight (~322.45 g/mol) compared to simpler analogs (e.g., CAS 1737-16-2 at 136.17 g/mol) suggests increased hydrophobicity and melting point, though experimental data are lacking .

- LogP and Solubility: The ethynyl-linked analog (CAS 145698-32-4) has a LogP of 4.18, indicating moderate lipophilicity . The target compound’s but-3-enyl group may slightly reduce LogP due to increased chain flexibility.

Research Findings and Limitations

- Synthesis Challenges: highlights the need for precise temperature control during Grignard reactions, which may complicate scaling up the target compound’s synthesis .

- Data Gaps: Experimental data on the target compound’s melting/boiling points, toxicity, and mesomorphic behavior are absent in the provided evidence, necessitating further study .

Biological Activity

1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes a fluorine atom and multiple phenyl groups. Its molecular formula is , with a molecular weight of approximately 344.5 g/mol. This compound has garnered attention in various fields, including pharmaceuticals and materials science, due to its potential biological activity and applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom and the alkene group enhances its reactivity, potentially allowing it to modulate biological processes through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.

Research Findings

Recent studies have explored the compound's bioactivity in different contexts:

- Anticancer Activity : Research indicates that similar compounds with alkene and fluorine substitutions exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity, potentially inhibiting bacterial growth through membrane disruption or interference with metabolic functions.

- Neuroprotective Effects : Some studies have indicated that related compounds can exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Showed significant cytotoxicity against breast cancer cell lines, with IC50 values in low micromolar range. |

| Study B | Investigate antimicrobial activity | Found effective against Gram-positive bacteria, suggesting potential for development as a new antibiotic. |

| Study C | Assess neuroprotective effects | Demonstrated reduced oxidative stress markers in neuronal models, indicating protective effects against neurodegeneration. |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Common precursors include 4-bromo-1-butene, 4-propylphenylboronic acid, and 2-fluorobenzene.

- Suzuki Coupling Reaction : The initial step involves a Suzuki coupling reaction facilitated by a palladium catalyst to form the desired product.

- Purification : Post-synthesis, the compound is purified using techniques such as column chromatography to ensure high purity for biological testing.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Ethylphenyl)-2-fluoro-4-(4-propylphenyl)benzene | Similar phenolic structure | Different alkyl substituent |

| 1-(4-Methoxyphenyl)-2-fluoro-4-(4-propoxyphenyl)benzene | Contains methoxy and propoxy groups | Variability in ether functional groups |

| 1-(3-Chlorophenyl)-2-fluoro-4-(4-methylphenyl)benzene | Chlorine substitution instead of alkene | Potentially different reactivity patterns |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-but-3-enylphenyl)-2-fluoro-4-(4-propylphenyl)benzene, and how can reaction efficiency be assessed?

- Methodology :

- A modified Sonogashira coupling or Heck reaction may be employed to introduce the but-3-enyl group. For example, describes a synthesis using cesium-based catalysts and degassed CH₂Cl₂ under photoredox conditions, achieving 30% yield via column chromatography (SiO₂, pentane).

- Efficiency metrics include yield optimization (e.g., adjusting stoichiometry of PhEBX or catalyst loading) and purity assessment via TLC (Rf values) .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkyne coupling | PhEBX, 4CzIPN, CH₂Cl₂ | 30 | ≥95% |

| Purification | SiO₂ column, pentane | - | Rf = 0.4 |

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity analysis?

- Methodology :

- NMR : ¹⁹F NMR to confirm fluorine position; ¹H/¹³C NMR for aromatic and aliphatic proton environments (e.g., propyl chain δ ~0.8–1.6 ppm).

- GC-MS/TG-GC-MS : For volatile intermediates or degradation products (e.g., detected benzene derivatives with ethynyl groups via GC-MS) .

- HPLC : Use a C18 column with methanol/buffer mobile phase (pH 4.6, as in ) to assess purity .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

- Methodology :

- Standardize reaction conditions (temperature, solvent purity, degassing).

- Implement QC protocols: Compare melting points, NMR spectra, and HPLC retention times across batches.

Advanced Research Questions

Q. What computational methods predict the electronic effects of the fluorine substituent and but-3-enyl group on reactivity?

- Methodology :

- DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Compare with analogs like 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene () to evaluate substituent effects on electron density .

- Data Table :

| Substituent | Hammett σ Value | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| -F | +0.43 | -6.2 | -1.8 |

| -C₃H₇ | -0.15 | -5.9 | -1.5 |

Q. How does the stereoelectronic environment influence regioselectivity in cross-coupling reactions?

- Methodology :

- Analyze steric hindrance via molecular modeling (e.g., VSEPR theory). The but-3-enyl group may direct coupling to the para position due to conjugation stability.

- Experimental validation: Compare yields of ortho vs. para products using Pd catalysts (e.g., ’s cesium-based system) .

Q. What strategies mitigate decomposition during thermal analysis (e.g., TG-GC-MS)?

- Methodology :

- Use inert atmospheres (N₂/Ar) and controlled heating rates (e.g., 10°C/min).

- Identify degradation products (e.g., detected methyl- and propylphenyl derivatives at 9.34 min retention time) .

Q. How can the compound’s liquid crystal or photophysical properties be explored for material science applications?

- Methodology :

- Polarized optical microscopy (POM) to assess mesophase behavior.

- UV-Vis spectroscopy (e.g., λmax for π→π* transitions in the fluorophenyl moiety).

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.